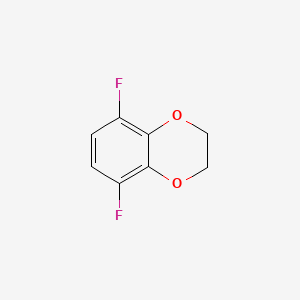

5,8-Difluoro-1,4-benzodioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72912-50-6 |

|---|---|

Molecular Formula |

C8H6F2O2 |

Molecular Weight |

172.13 g/mol |

IUPAC Name |

5,8-difluoro-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C8H6F2O2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4H2 |

InChI Key |

VNPXSBILOLAXAT-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C=CC(=C2O1)F)F |

Origin of Product |

United States |

Contextualization Within the 1,4 Benzodioxane Chemical Class

The 1,4-benzodioxane (B1196944) structure is a heterocyclic motif that consists of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring. This scaffold is a key component in a wide variety of compounds that exhibit significant biological activity and therapeutic potential. researchgate.netmdpi.com The versatility of the 1,4-benzodioxane scaffold has made it a popular template in drug design for decades. nih.gov

Two primary structural features of 1,4-benzodioxane-based compounds are critical in their interaction with biological targets:

Substitution at the C2 position of the dioxane ring, which introduces a chiral center and can lead to significant differences in biological activity between enantiomers. researchgate.net

Substitution on the benzene ring , which is crucial for modulating receptor subtype selectivity and other pharmacological properties. researchgate.net

Significance of Fluorine Substituents in Molecular Design and Chemical Reactivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates. tandfonline.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, can profoundly impact a molecule's behavior. tandfonline.comresearchgate.net

The strategic placement of fluorine atoms, as seen in 5,8-Difluoro-1,4-benzodioxane, can confer several advantages:

Enhanced Metabolic Stability : The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by enzymes in the body. tandfonline.comnih.gov Placing fluorine at metabolically vulnerable sites can block degradation, thereby prolonging the drug's active duration. nih.gov

Improved Pharmacokinetic Properties : Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to permeate cell membranes. tandfonline.comnih.gov The introduction of fluorine can also modulate a molecule's pKa, which affects its ionization state and bioavailability. mdpi.com

Increased Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets like proteins and enzymes. mdpi.combenthamscience.com It can also participate in forming hydrogen bonds and enhance hydrophobic interactions, leading to stronger and more selective binding to a target receptor. benthamscience.com

Table 1: Impact of Fluorine Substitution in Molecular Design

| Property of Fluorine | Effect on Molecular Properties | Consequence in Medicinal Chemistry |

|---|---|---|

| High Electronegativity | Alters electron distribution, increases bond polarity, modifies pKa. mdpi.com | Enhances binding affinity through electrostatic interactions, modulates bioavailability. mdpi.combenthamscience.com |

| Small van der Waals Radius | Minimal steric hindrance, can act as a hydrogen isostere. tandfonline.com | Allows for substitution without significantly increasing molecular size. benthamscience.com |

| Strong Carbon-Fluorine Bond | High bond strength (~116 kcal/mol). | Increases metabolic stability by blocking oxidative metabolism. tandfonline.comnih.gov |

| Lipophilicity | Increases the lipophilicity of the molecule. benthamscience.com | Improves membrane permeability and absorption. tandfonline.comnih.gov |

Overview of the 1,4 Benzodioxane Scaffold S Prominence in Scientific Investigations

The 1,4-benzodioxane (B1196944) scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and its proven track record in synthetic drugs. researchgate.netscirp.org Molecules containing this core structure have been investigated for a vast array of biological activities. nih.gov

Key therapeutic areas where the 1,4-benzodioxane scaffold has been prominent include:

Cardiovascular Drugs : Doxazosin, a well-known antihypertensive drug, features a 1,4-benzodioxane moiety. scirp.org

Central Nervous System Agents : The scaffold is a core component of agonists and antagonists for various neurotransmitter receptors, including serotoninergic and α1 adrenergic receptors. researchgate.netnih.gov

Anticancer Agents : Numerous 1,4-benzodioxane derivatives have been developed as potential anticancer agents, targeting enzymes like telomerase or inhibiting focal adhesion kinase (FAK). unimi.it

Antibacterial Agents : The scaffold has been used to design novel antibacterial compounds, including inhibitors of the bacterial enzyme FabH. unimi.it

The decoration of the benzodioxane ring with different substituents is a key strategy for tuning the biological activity and selectivity of these compounds. researchgate.net For instance, the introduction of a 2,6-difluoro-benzamide scaffold linked to a 1,4-benzodioxane ring has been explored for developing potent anti-staphylococcal agents. mdpi.com

Table 2: Examples of Bioactive 1,4-Benzodioxane Derivatives

| Compound Name | Therapeutic Area/Target | Source |

|---|---|---|

| Doxazosin | Antihypertensive, Benign Prostatic Hyperplasia | scirp.org |

| (S)-2-(benzodioxan-6-yl)propionic acid | Anti-inflammatory (COX-1/COX-2 inhibitor) | unimi.it |

| CCT251236 | Anticancer | scirp.org |

| PC190723 | Antibacterial (FtsZ inhibitor) | mdpi.com |

Research Gaps and Future Directions Pertaining to 5,8 Difluoro 1,4 Benzodioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. For organic molecules like this compound, ¹H and ¹³C NMR are indispensable for mapping the proton and carbon frameworks, respectively. google.com

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms within a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters derived from a ¹H NMR spectrum. These parameters are influenced by the electronic environment of each proton, which is in turn affected by the presence of electronegative atoms and the proximity of other protons.

In the case of this compound, the protons on the dioxo ring and the aromatic ring will exhibit characteristic signals. The symmetry of the molecule simplifies the spectrum, with the protons on the ethylene (B1197577) bridge (positions 2 and 3) being chemically equivalent, as are the two aromatic protons (positions 6 and 7). The fluorine atoms at positions 5 and 8 significantly influence the chemical shifts of the adjacent aromatic protons due to their strong electron-withdrawing nature.

Table 1: Representative ¹H NMR Data for Related Benzodioxane Structures

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| Methyl (7-cyano-1,4-benzodioxan-2-yl)-acetate mdpi.com | CDCl₃ | Aromatic H | 7.14 | m |

| Aromatic H | 6.92 | d (J = 9.0 Hz) | ||

| Dioxane H | 4.62 | dq (J = 6.6, 2.2 Hz) | ||

| Dioxane H | 4.39 | dd (J = 11.5, 2.2 Hz) | ||

| Dioxane H | 4.04 | dd (J = 11.5, 6.6 Hz) | ||

| 3-(1,4-benzoxathiane-2-yl)-2,6-difluorobenzamide mdpi.com | d₆-DMSO | Aromatic H | 7.29 | m |

| Aromatic H | 7.04 | m | ||

| Aromatic H | 6.85 | m | ||

| Dioxane-like H | 4.56 | m | ||

| Dioxane-like H | 4.31 | m |

Note: This table presents data for related compounds to illustrate typical chemical shifts and multiplicities. 'm' denotes a multiplet, 'd' a doublet, 'dq' a doublet of quartets, and 'dd' a doublet of doublets.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its electronic environment.

For this compound, the spectrum would be expected to show four distinct signals due to the molecule's symmetry: one for the equivalent carbons of the ethylene bridge (C2 and C3), one for the equivalent aromatic carbons bearing protons (C6 and C7), one for the equivalent aromatic carbons attached to the oxygen atoms (C5a and C8a), and one for the equivalent aromatic carbons bonded to the fluorine atoms (C5 and C8). The carbons directly bonded to the electronegative oxygen and fluorine atoms will be significantly deshielded and thus appear at higher chemical shifts (downfield). libretexts.org

Table 2: Representative ¹³C NMR Data for Related Benzodioxane Structures

| Compound | Solvent | Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 3-(1,4-benzoxathiane-2-yl)-2,6-difluorobenzamide mdpi.com | d₆-DMSO | Aromatic C-O | 151.2 |

| Aromatic C | 127.7, 126.2, 122.1, 118.8, 117.5 | ||

| Dioxane-like C | 73.1, 71.2 | ||

| 3-(1,4-benzoxathiane-3-yl)-2,6-difluorobenzamide mdpi.com | d₆-DMSO | Aromatic C-O | 151.5 |

| Aromatic C | 127.7, 126.0, 122.5, 118.7, 117.3 | ||

| Dioxane-like C | 69.3, 65.3 |

Note: This table presents data for related compounds to illustrate typical chemical shifts. The exact values for this compound will vary.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₈H₆F₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula.

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for benzodioxane derivatives involve the cleavage of the dioxane ring. For this compound, potential fragmentation could involve the loss of ethylene oxide or related fragments, as well as the cleavage of the C-F bonds. The resulting fragment ions would produce a characteristic pattern in the mass spectrum, aiding in the structural confirmation.

Table 3: Predicted Molecular Ion and Potential Fragments for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₈H₆F₂O₂⁺ | 172.03 |

| [M - C₂H₄O]⁺ | C₆H₂F₂O⁺ | 128.00 |

| [M - CO]⁺ | C₇H₆F₂O⁺ | 144.04 |

| [C₆H₂F₂]⁺ | C₆H₂F₂⁺ | 112.01 |

Note: This table shows predicted m/z values based on the molecular formula. Actual fragmentation patterns may vary depending on the ionization method and energy.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ruifuchemical.comthermofisher.com Different chemical bonds vibrate at specific frequencies, resulting in a unique infrared spectrum that serves as a molecular "fingerprint".

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key absorptions would include C-H stretching vibrations of the aromatic and aliphatic protons, C=C stretching of the aromatic ring, C-O-C stretching of the ether linkages in the dioxane ring, and the distinctive C-F stretching vibrations. The presence and position of these bands can confirm the presence of the benzodioxane core and the fluorine substituents. libretexts.org

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aliphatic C-H | C-H stretch | 3000-2850 |

| Aromatic C=C | C=C stretch | 1600-1450 |

| Ether C-O-C | C-O stretch | 1300-1000 |

| Aryl Fluoride | C-F stretch | 1250-1100 |

Note: The wavenumbers are approximate and can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

X-ray crystallography is an analytical technique that provides the most definitive structural information for crystalline solids. By diffracting X-rays through a single crystal of a compound, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This provides an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Functional Group Transformations and Interconversions on the Benzodioxane Scaffold

The ability to modify functional groups attached to the this compound core is crucial for developing new chemical entities. Common transformations include the reduction of carboxylic acids, mesylation of alcohols, and oxidation of sulfur-containing derivatives.

Reduction of Carboxylic Groups to Alcohols

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. chemistrysteps.comjocpr.comrsc.org In the context of this compound chemistry, this reaction is often a key step in multi-step synthetic sequences. For instance, a carboxylic acid group at the C-6 position can be reduced to the corresponding primary alcohol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.comlibretexts.orgreddit.com The reaction proceeds through an aldehyde intermediate, which is further reduced in situ to the alcohol. libretexts.org

A representative example involves the reduction of a 1,4-benzodioxane-7-carboxylic acid derivative to the corresponding alcohol, which serves as a precursor for further functionalization. nih.govmdpi.com

Table 1: Reduction of Benzodioxane Carboxylic Acids

| Starting Material | Product | Reagents and Conditions |

|---|

This table illustrates a typical reduction of a carboxylic acid group on the benzodioxane scaffold to a primary alcohol.

Mesylation of Hydroxyl Functions

The conversion of hydroxyl groups to mesylates is a common strategy to transform them into good leaving groups for subsequent nucleophilic substitution reactions. nih.govmdpi.comnih.gov This is particularly useful in the synthesis of complex molecules where the introduction of various side chains is desired.

The reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like dichloromethane (B109758) (DCM). nih.govmdpi.com For example, a (1,4-benzodioxan-7-yl)methanol derivative can be readily converted to its corresponding mesylate. nih.govmdpi.com This mesylate can then be reacted with various nucleophiles to introduce different functional groups. nih.govmdpi.comresearchgate.net

Table 2: Mesylation of Benzodioxane Alcohols

| Starting Material | Product | Reagents and Conditions |

|---|

This table shows the conversion of a hydroxyl group on a benzodioxane derivative to a mesylate, a versatile intermediate for further synthesis.

Oxidation of Sulfur-Containing Derivatives (e.g., Sulfides to Sulfoxides and Sulfones)

The oxidation of sulfur-containing substituents on the this compound ring allows for the modulation of the electronic and steric properties of the molecule. mdpi.comscirp.org Sulfides can be selectively oxidized to either sulfoxides or sulfones depending on the reaction conditions and the oxidizing agent used. researchgate.netgoogle.comresearchgate.netorganic-chemistry.org

Common oxidizing agents include hydrogen peroxide (H₂O₂). scirp.orgnih.gov For the selective oxidation of a sulfide (B99878) to a sulfoxide (B87167), a reagent system such as H₂O₂ in the presence of tellurium dioxide (TeO₂) can be used to prevent over-oxidation to the sulfone. scirp.orgscirp.org To obtain the sulfone, an excess of a stronger oxidizing agent like 30% H₂O₂ is typically employed. scirp.orgscirp.org The oxidation state of the sulfur atom can significantly impact the biological activity of the resulting compound. scirp.org

Table 3: Oxidation of a Benzodioxane Sulfide Derivative

| Starting Material | Product | Reagents and Conditions | Yield |

|---|---|---|---|

| 8-(Butylthio)-1,4-benzodioxane-6-carboxylic acid amide derivative | 8-(Butylsulfinyl)-1,4-benzodioxane-6-carboxylic acid amide derivative (Sulfoxide) | 30% H₂O₂, TeO₂ | 64% |

This table details the selective oxidation of a sulfide on the benzodioxane ring to its corresponding sulfoxide and sulfone, highlighting the different reaction conditions and resulting yields. scirp.orgscirp.org

Exploration of Substitution Patterns on the Aromatic Ring (e.g., C(6), C(7), C(8) positions)

The substitution pattern on the aromatic portion of the this compound core plays a critical role in determining the molecule's interaction with biological targets. researchgate.net Researchers have extensively explored the introduction of various substituents at the C(6), C(7), and C(8) positions to modulate activity and selectivity. researchgate.netunimi.itmsu.edunih.gov

The synthesis of these substituted derivatives often starts from appropriately functionalized catechols or by electrophilic aromatic substitution on the pre-formed benzodioxane ring. The directing effects of the existing substituents and the reaction conditions are crucial for controlling the position of the new substituent. For example, starting with gallic acid allows for the synthesis of 6-substituted 1,4-benzodioxane (B1196944) derivatives with the potential for further functionalization at the 8-position. scirp.orgscirp.org

Introduction of Heterocyclic Moieties (e.g., Tetrazoles, Oxadiazoles)

The incorporation of heterocyclic rings, such as tetrazoles and oxadiazoles, onto the this compound scaffold is a common strategy to enhance biological activity and introduce new pharmacophoric features. researchgate.netingentaconnect.comunifi.itbeilstein-journals.orgnih.govgoogle.comjapsonline.com These heterocycles can act as bioisosteres for other functional groups and can participate in various non-covalent interactions with biological macromolecules.

For instance, a nitrile group on the benzodioxane ring can be converted to a tetrazole ring. Similarly, carboxylic acid or hydrazide derivatives can serve as precursors for the formation of oxadiazole rings through cyclization reactions. unimi.it The introduction of a 1,3,4-oxadiazole (B1194373) moiety has been shown to be a promising approach in the development of new therapeutic agents. researchgate.net

Regioselective Reactions and Control of Isomeric Products (e.g., 6-substituted vs. 7-substituted)

Controlling the regioselectivity of reactions on the this compound ring is essential for obtaining the desired isomeric product. The synthesis of either a 6-substituted or a 7-substituted derivative often depends on the starting materials and the reaction pathway. nih.govmdpi.com

For example, starting with 3,4-dihydroxybenzonitrile (B93048) and reacting it with methyl 3,4-dibromobutyrate can lead to the preferential formation of the 7-substituted-1,4-benzodioxane derivative. nih.govmdpi.com While small amounts of the 6-substituted isomer may also be formed, it can often be removed through purification techniques like crystallization. nih.govmdpi.com The ability to selectively synthesize one regioisomer over the other is a significant advantage in drug discovery, as different isomers can exhibit distinct biological profiles. researchgate.net

Structure Activity Relationship Sar Studies of 1,4 Benzodioxane Scaffolds in Biological Target Interactions

Influence of the Dioxane Ring Heteroatoms on Target Binding

The heteroatoms within the dioxane ring of the 1,4-benzodioxane (B1196944) structure are critical for its biological activity. Modifications to these atoms can significantly alter the compound's binding affinity and selectivity for various biological targets.

Replacement of Oxygen Atoms with Sulfur (e.g., Benzoxathiane Derivatives)

Replacing one of the oxygen atoms in the 1,4-benzodioxane ring with a sulfur atom to form a 1,4-benzoxathiane derivative can significantly impact biological activity. This single-atom substitution alters the molecule's physicochemical properties, which can lead to changes in target binding and pharmacological effects. nih.gov

For instance, 2,3-dihydro-1,4-benzoxathiin derivatives have shown activity as 5-HT2C receptor agonists and have demonstrated binding to melatonin (B1676174) receptors. A specific derivative, 2,3-dihydro-N-methyl-1,4-benzoxathiin-5-butanamide, exhibited potent activity at melatonin receptors, highlighting how the presence of sulfur can influence receptor selectivity. The introduction of sulfur can also enhance metabolic stability. For example, 2,3-dihydrobenzo[b] scirp.orgoxathiin-6-ol, a sulfur-containing analog of a benzodioxane derivative, has been used in estrogen receptor-α targeting PROTACs due to its improved metabolic stability compared to its oxygen-containing counterpart.

Furthermore, in some cases, the oxidation state of the sulfur atom in these analogs has been studied to understand its effect on biological activities. scirp.orgscirp.org The conversion of a sulfide (B99878) to a sulfoxide (B87167) or a sulfone introduces further structural and electronic changes that can modulate biological interactions. scirp.orgscirp.org

Impact of Substitution Patterns on the Benzene (B151609) Moiety on Target Recognition

The substitution pattern on the benzene portion of the 1,4-benzodioxane scaffold plays a crucial role in determining its interaction with biological targets and, consequently, its biological activity.

Effects of Fluoro Substitution on Aromatic Ring Interactions

The introduction of fluorine atoms to the aromatic ring of the 1,4-benzodioxane scaffold can significantly influence its binding to biological targets. Fluorine's high electronegativity can alter the electronic properties of the benzene ring, affecting interactions such as π-π stacking and hydrogen bonding. frontiersin.orgrsc.org

For example, in a study of PD-1/PD-L1 inhibitors, a 2,3-dihydro-1,4-benzodioxane group was observed to form a π-π stacking interaction with a tyrosine residue in the protein's binding pocket. frontiersin.org The presence of fluorine atoms on a related benzodioxole ring has been noted to enhance reactivity and versatility in organic synthesis, allowing for selective functionalization. Fluorination can also impact the binding energies in non-covalent interactions, with a complex interplay between stabilizing and destabilizing effects. rsc.org

The strategic placement of fluorine atoms can lead to potent biological activity. For instance, 2,6-difluorobenzamides linked to a 1,4-benzodioxane nucleus have been developed as potent inhibitors of bacterial cell division. researchgate.net

Systematic Modifications at the C(7) and C(8) Positions

Systematic modifications at the C(7) and C(8) positions of the 1,4-benzodioxane ring are a key strategy for modulating biological activity and target recognition. The nature of the substituents at these positions can significantly impact the compound's interaction with the target protein.

In the context of antibacterial agents targeting the FtsZ protein, substitutions at the C(7) position of the benzodioxane core have been extensively studied. researchgate.net Research has shown that introducing hydrophobic substituents at this position is favorable for activity against methicillin-resistant S. aureus (MRSA) and M. tuberculosis. researchgate.net Conversely, hydrophilic substituents at the same position tend to lead to a loss of activity. researchgate.net This highlights the importance of a hydrophobic subpocket in the FtsZ binding site. mdpi.com

The positioning of amino groups at the C(6) and C(7) positions creates opportunities for hydrogen bonding and electrostatic interactions, which are valuable in biological systems. The electronic properties of the dioxane ring modulate the basicity and nucleophilicity of these amino groups. Furthermore, the development of pyrrolobenzodiazepine (PBD) dimers, where two PBD units are linked through their C8 positions, has been explored to enhance DNA sequence-selectivity and form DNA cross-links. google.com

Incorporation of Hydrophobic Substituents (e.g., Naphthodioxane, Tetrahydronaphthodioxane Rings)

The incorporation of larger, more hydrophobic ring systems, such as naphthodioxane and tetrahydronaphthodioxane, in place of the simple benzene ring of the 1,4-benzodioxane scaffold, has been shown to significantly enhance biological activity in certain contexts. researchgate.netnih.gov This strategy aims to improve interactions with hydrophobic pockets in target proteins.

In the development of FtsZ inhibitors, a comprehensive structure-activity relationship (SAR) study led to potent compounds where a benzamide (B126) pharmacophore was linked to a naphthodioxane or a 5,6,7,8-tetrahydronaphthodioxane ring. researchgate.netnih.govmdpi.com These compounds, FZ95 and FZ100, demonstrated high potency against both methicillin-resistant and methicillin-susceptible Staphylococcus aureus (MRSA and MSSA). nih.gov The increased hydrophobicity of these fused ring systems is believed to contribute to their enhanced antibacterial activity. researchgate.net

The synthesis of these more complex structures often starts from precursors like naphthalen-2,3-diol, which is reacted to form the naphthodioxane ring. researchgate.net Studies have confirmed that hydrophobic substitution at the 7-position of the benzodioxane core is generally favorable for antibacterial activity. researchgate.net

Role of Chirality at the C(2) Position in Enantioselective Target Binding

The presence of a stereocenter at the C(2) position of the 1,4-benzodioxane ring introduces chirality into the molecule, which can have a profound impact on its interaction with biological targets. researchgate.net Since biological macromolecules like proteins and enzymes are themselves chiral, they often exhibit stereoselectivity, meaning they will interact differently with the two enantiomers of a chiral molecule.

The synthesis of enantiomerically pure 2-substituted 1,4-benzodioxanes is therefore a significant area of research. acs.orgresearchgate.netresearchgate.net Asymmetric synthesis methods, such as palladium-catalyzed intramolecular aryl C-O coupling using chiral ligands, have been developed to produce specific enantiomers of 2-hydroxymethyl-1,4-benzodioxanes with high enantioselectivity. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation has been employed to prepare a wide range of chiral 1,4-benzodioxanes. researchgate.net

The differential binding of enantiomers can lead to significant differences in biological activity, a phenomenon known as the eudismic ratio. researchgate.net This enantioselectivity is a critical consideration in drug design and development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The development of catalysts for the enantioselective synthesis of P-stereogenic phosphines, which can be used as ligands in these asymmetric reactions, is also an active area of research. acs.org

Modulation of Target Interaction through Linker Length and Functionalization

The spatial separation between the 1,4-benzodioxane ring system and an associated chemical group, such as a benzamide, is a crucial determinant of biological efficacy. mdpi.com In the development of benzodioxane-benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ, the length of the linker has been a focal point of structure-activity relationship (SAR) studies. nih.govresearchgate.net

Initial research on FtsZ inhibitors utilized a methylenoxy linker to connect the benzodioxane scaffold to a 2,6-difluorobenzamide (B103285) moiety. researchgate.netresearchgate.net Subsequent computational modeling and SAR studies prompted the synthesis of analogs with an elongated ethylenoxy linker. nih.govresearchgate.net This extension of the linker by a single carbon unit led to a pronounced increase in antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net The lengthening of the linker from one atom (in the methylenoxy bridge) to two (in the ethylenoxy bridge) allows the molecule to better span the distance between binding pockets or adopt a more favorable conformation within the FtsZ protein's active site. mdpi.comresearchgate.net

This optimization strategy led to the development of highly potent compounds, demonstrating that even subtle changes in the linker length can have a dramatic impact on the inhibitory potential of the molecule. nih.govresearchgate.net

Table 1: Effect of Linker Elongation on Antimicrobial Activity of Benzodioxane-Benzamide FtsZ Inhibitors

| Compound | Linker Type | Linker Length (atoms) | Key Structural Feature | Reported Activity Improvement |

|---|---|---|---|---|

| FZ14 | Methylenoxy | 1 | Unsubstituted 1,4-benzodioxane | Baseline |

| FZ88 | Ethylenoxy | 2 | Unsubstituted 1,4-benzodioxane | Strongly increased antimicrobial activity compared to FZ14 nih.govresearchgate.net |

Beyond simple length, the chemical composition of the linker offers another avenue for modulating biological activity. The introduction of heteroatoms (such as oxygen or nitrogen) or the incorporation of cyclic structures can impose conformational constraints and introduce new points of interaction with the target protein, such as hydrogen bonding. nih.govresearchgate.net

In a different context, studies on compounds targeting the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) have shown the utility of incorporating the linker into a cyclic structure. researchgate.net For certain 1,4-benzodioxane derivatives, maintaining a two-carbon distance between an oxygen and a nitrogen atom in the linker was important. Enclosing this fragment partially or wholly within a four or five-membered nitrogen-containing heterocycle resulted in compounds with affinity for the α7-nAChR that was similar to or even higher than the parent compound. researchgate.net This strategy effectively reduces the conformational flexibility of the linker, which can lock the molecule into a bioactive conformation, thereby enhancing its affinity for the receptor.

Computational Chemistry Approaches in the Rational Design and Analysis of 5,8 Difluoro 1,4 Benzodioxane Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is extensively used to understand and predict the interaction between ligands, such as 5,8-difluoro-1,4-benzodioxane derivatives, and their protein targets.

Analysis of Binding Modes and Conformational Preferences within Active Sites (e.g., FtsZ protein interdomain site)

Molecular docking studies have been instrumental in elucidating the binding modes of 1,4-benzodioxane (B1196944) derivatives within the interdomain active site of the bacterial cell division protein FtsZ. mdpi.commdpi.com FtsZ is a validated and promising target for new antibacterial agents. mdpi.comnih.govmdpi.com Docking analyses have consistently shown that derivatives of 2,6-difluoro-benzamide linked to a 1,4-benzodioxane ring bind effectively in the interdomain site of the FtsZ protein. mdpi.commdpi.com

These studies have revealed that the conformation of the linker connecting the benzamide (B126) and benzodioxane moieties is crucial for optimal binding. mdpi.com For instance, an ethylenoxy spacer has been suggested to maintain the binding mode while potentially improving the docking score compared to a methylenoxy linker. mdpi.commdpi.com The benzodioxane scaffold itself tends to orient towards the inner, more constricted part of the binding pocket. mdpi.com The ability of these derivatives to adopt specific conformations allows them to fit snugly within the active site, maximizing their inhibitory potential.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. Docking simulations are crucial for identifying these key interactions. For benzodioxane-benzamide inhibitors of FtsZ, a recurring interaction pattern involves the 2,6-difluorobenzamide (B103285) moiety. mdpi.comnih.gov Specifically, the amide group's NH2 acts as a hydrogen bond donor to the backbone carbonyls of residues like Val207 and Asn263, while the carbonyl oxygen of the amide acts as a hydrogen bond acceptor with the backbone NH of Leu209. mdpi.comnih.gov

Exploration of Hydrophobic Subpockets in Target Proteins

Detailed analysis of the FtsZ binding site has revealed the presence of a narrow and highly hydrophobic subpocket. mdpi.commdpi.com Computational studies have focused on designing derivatives that can effectively occupy and exploit this subpocket to enhance potency. mdpi.comnih.gov The 1,4-benzodioxane scaffold is particularly well-suited to fit into this hydrophobic cleft. mdpi.com

By adding hydrophobic substituents to the benzodioxane ring or by modifying the linker length, researchers aim to optimize the interactions within this subpocket. mdpi.com Docking studies have shown that the benzodioxane scaffold extends its conformation towards this inner hydrophobic region, which is lined by residues such as Met98, Phe100, Val129, Ile162, Gly193, Ile197, and Val214. mdpi.com This exploration has guided the synthesis of more potent inhibitors. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Molecular Property Predictions (e.g., Dipole Moments)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. euroasiajournal.org It has been applied to study 1,4-benzodioxane derivatives to predict various molecular properties. euroasiajournal.orgnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be performed to optimize the molecular geometry in different phases (gas, aqueous solution). euroasiajournal.orgresearchgate.net

These calculations are used to determine key electronic properties, including dipole moments, which are crucial for understanding a molecule's polarity and its potential for dipole-dipole interactions. mdpi.com For a series of designed benzodioxane derivatives, dipole moment calculations showed that they were within a suitable range for drug-like molecules. mdpi.com Furthermore, DFT can be used to calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the gap between which indicates the molecule's chemical reactivity and kinetic stability. euroasiajournal.orgresearchgate.net

In Silico Prediction and Optimization of Molecular Design Parameters for Targeted Interactions

In silico methods encompass a range of computational tools used to predict and optimize the properties of drug candidates before their synthesis. This approach significantly streamlines the drug design process. mdpi.comcsic.es

For this compound derivatives, in silico studies begin with the design of virtual compounds. mdpi.comnih.gov These designs are often based on a known active scaffold, with modifications aimed at improving target interaction and physicochemical properties. mdpi.commdpi.com For example, researchers have designed derivatives by elongating the linker between the 1,4-benzodioxane and the 2,6-difluorobenzamide moieties or by adding hydrophobic substituents to the benzodioxane ring. mdpi.comnih.gov

Following the initial design, a suite of physicochemical and drug-like properties are calculated. mdpi.com These can include parameters like lipophilicity (logP), polar surface area (PSA), and permeability. mdpi.com Such calculations help to assess the "drug-likeness" of the designed molecules and identify potential liabilities, such as poor permeability, early in the design process. mdpi.com This computational pre-screening allows chemists to prioritize the synthesis of compounds with the most promising profiles, saving time and resources. mdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and binding stability of drug candidates, including derivatives of this compound. This technique models the atomic motions of a molecule or a molecular system over time by solving Newton's equations of motion. By doing so, MD simulations provide deep insights into the dynamic behavior of these derivatives, both in solution and when interacting with biological macromolecules. Such analyses are crucial for understanding structure-activity relationships (SAR) and for the rational design of more effective therapeutic agents.

The conformational flexibility of the 1,4-benzodioxane scaffold is a key determinant of its interaction with biological targets. The dioxane ring is not planar and can adopt various puckered conformations, such as chair, boat, and twist-boat forms. MD simulations allow for an exhaustive sampling of these conformational states and the transitions between them. For derivatives of this compound, these simulations can elucidate the influence of the fluorine atoms on the conformational preferences of the dioxane ring. The strong electronegativity and steric demands of the fluorine substituents at the 5 and 8 positions of the benzene (B151609) ring can modulate the electronic distribution and geometry of the entire scaffold, thereby influencing its preferred three-dimensional structure.

In the context of drug-target interactions, MD simulations are invaluable for assessing the stability of a ligand-protein complex predicted by initial docking studies. While molecular docking provides a static snapshot of a potential binding pose, MD simulations introduce thermal motion and solvent effects, offering a more realistic representation of the physiological environment. These simulations can confirm whether a proposed binding mode is stable over time or if the ligand dissociates or adopts alternative conformations within the binding site.

A typical MD simulation study of a this compound derivative bound to a protein target, such as the bacterial cell division protein FtsZ, would involve several analytical steps. nih.govnih.govmdpi.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are stabilized by the ligand's presence.

Analysis of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation provides a dynamic picture of the key forces responsible for binding affinity. By calculating the percentage of the simulation time that these interactions are maintained, researchers can quantify their importance for the stability of the complex.

Finally, computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand-protein complex. This provides a quantitative measure of binding affinity that can be used to rank different derivatives and guide further optimization.

The table below presents hypothetical yet representative data from an MD simulation study of a this compound derivative in complex with a target protein.

Table 1: Representative Molecular Dynamics Simulation Data for a this compound Derivative-Protein Complex

| Parameter | Value | Description |

|---|---|---|

| Simulation Time | 200 ns | The total length of the molecular dynamics simulation. |

| Protein RMSD (avg) | 1.8 Å | Average root-mean-square deviation of the protein backbone atoms from the initial structure. |

| Ligand RMSD (avg) | 1.2 Å | Average root-mean-square deviation of the ligand heavy atoms when fitted to the protein binding site. |

| Key H-Bond Occupancy | Asp128 (85%), Gly130 (65%) | Percentage of simulation time key hydrogen bonds between the ligand and protein residues are maintained. |

| Key Interacting Residues | Val75, Ile98, Phe124, Asp128, Gly130 | Amino acid residues in the binding pocket that form significant and stable interactions with the ligand. |

Such detailed findings from MD simulations are instrumental in the iterative process of drug design, providing a dynamic and quantitative understanding that complements experimental data and guides the synthesis of new derivatives with improved affinity and selectivity.

Advanced Research Applications of the 1,4 Benzodioxane Scaffold in Chemical Sciences

Application as a Versatile Template in Rational Molecular Design Strategies

The 1,4-benzodioxane (B1196944) structure is considered an evergreen and versatile template in the field of medicinal chemistry and rational drug design. researchgate.netunimi.it Its wide-ranging utility stems from key structural characteristics that facilitate interactions with a variety of biological targets. researchgate.net Two primary features make it a successful scaffold: substitutions at the C(2) position of the dioxane ring can introduce chirality, which often leads to significant differences in biological activity between enantiomers, and the decoration of the benzene (B151609) ring is a common strategy to modulate selectivity for different receptor subtypes. researchgate.net Medicinal chemists have frequently used this scaffold to design agonists and antagonists for important neurological targets, as well as to develop new anticancer and antibacterial agents. researchgate.netunimi.it The scaffold's rigid, well-defined three-dimensional shape, combined with the potential for introducing a wide array of functional groups, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. researchgate.net

Development of Novel Molecular Rotors for Functional Materials (e.g., Metal-Organic Framework Linkers)

The 1,4-benzodioxane scaffold has been incorporated into the design of advanced functional materials, specifically as a component of dipolar molecular rotors for use as linkers in metal-organic frameworks (MOFs). beilstein-journals.orgbeilstein-journals.org MOFs are crystalline materials constructed from metal nodes and organic linkers, and incorporating linkers with specific functionalities, like a permanent dipole moment, can lead to materials with interesting properties, such as ferroelectricity. beilstein-journals.orgmdpi.com

In this context, researchers have designed push-pull systems where the electron-donating 1,4-benzodioxane unit is combined with electron-withdrawing groups, such as difluoro or dicyano substituents, on a central phenylene core. beilstein-journals.orgbeilstein-journals.org This arrangement creates a significant molecular dipole moment. The core is connected to ethynyl (B1212043) spacers, which act as low-barrier rotational axes, and terminated with carboxylic acid groups to enable integration into the MOF structure. beilstein-journals.org Density functional theory (DFT) calculations have been used to predict the properties of these molecular rotors, showing low rotational barriers and high dipole moments, making them ideal candidates for creating new functional MOFs. beilstein-journals.orgbeilstein-journals.org

| Linker Design | Calculated Dipole Moment (µ) [D] | Calculated Max. Rotational Barrier (ΔE) [kcal mol⁻¹] |

| Difluoro-substituted phenylene core | 2.6 | 1.8 |

| Difluoro-substituted benzothiadiazole core | 0.7 | 1.2 |

| Dicyano-substituted benzothiadiazole core | 6.2 | 0.9 |

| Dicyano-substituted benzo[d] mdpi.comnih.govdioxole core | 8.6 | 1.7 |

| Dicyano-substituted 2,3-dihydrobenzo[b] mdpi.comresearchgate.netdioxine core | 10.1 | 1.6 |

| Data sourced from DFT calculations on isolated molecules. beilstein-journals.org |

Integration into Aza-BODIPY Chromophores for Photophysical Investigations and Design for Enhanced Photostability

The 1,4-benzodioxane moiety has been successfully integrated into aza-BODIPY (aza-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) chromophores to modulate their photophysical properties. researchgate.netresearchgate.net Aza-BODIPYs are of great interest due to their strong absorption in the red to near-infrared (NIR) region, a spectral window highly desirable for biomedical applications. researchgate.netmdpi.com

By substituting the aza-BODIPY core at the 3 and 5 positions with 1,4-benzodioxane-6-yl groups, researchers have created dyes with exceptional photostability and thermal stability. researchgate.net Further modification, such as the introduction of bromine atoms onto the pyrrole (B145914) rings of the chromophore, induces desirable properties like a highly populated triplet state and a long triplet-state lifetime (τT). researchgate.net These characteristics are crucial for applications that rely on photosensitization, such as photodynamic therapy (PDT) and photocatalysis. researchgate.net The combination of a high singlet oxygen quantum yield and outstanding photostability makes these 1,4-benzodioxane-substituted aza-BODIPYs promising candidates for developing advanced photosensitizers. researchgate.net

| Aza-BODIPY Derivative | Absorption Max (λabs) [nm] | Singlet Oxygen Quantum Yield (ΦΔ) | Key Feature |

| 1,4-Benzodioxane-6-yl substituted, brominated | 678 | 0.42 | High photostability and thermal stability. researchgate.net |

| Nitro-substituted | ~600-700 | N/A | Extremely high photostability. researchgate.net |

| p-(Me2N)Ph-substituted | ~796 | N/A | Weakly emissive, pH-sensitive. researchgate.net |

| Photophysical properties measured in THF solvent. researchgate.netresearchgate.net |

Role in the Design of Specific Ligands for Biological Targets

The 1,4-benzodioxane scaffold is a cornerstone in the design of ligands that selectively target various receptors and proteins crucial in human health and disease. researchgate.net

Derivatives of 1,4-benzodioxane have been developed as selective ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is implicated in nicotine (B1678760) addiction and several CNS disorders. nih.govunimi.it Research has shown that introducing a hydroxyl or amino group at the correct position on the benzene ring of a pyrrolidinyl-1,4-benzodioxane scaffold results in high affinity for the α4β2 nAChR and high selectivity over the α3β4 subtype. nih.govunimi.it For instance, 7-Hydroxy-N-methyl-2-pyrrolidinyl-1,4-benzodioxane was identified as an α4β2 nAChR partial agonist. unimi.it Interestingly, subtle changes in the substitution pattern on the benzodioxane ring can lead to different activity profiles at the two different stoichiometries of the α4β2 receptor, demonstrating the scaffold's utility in fine-tuning pharmacological activity. nih.gov

The 1,4-benzodioxane framework is a well-established pharmacophore for antagonists of alpha-1 (α1) adrenergic receptors (AR) and agonists/antagonists of serotonin (B10506) 5-HT1A receptors. researchgate.netunimi.it These receptors are targets for treating conditions like hypertension and depression, respectively. unimi.itscirp.org The substitution pattern on the aromatic portion of the benzodioxane ring is a critical determinant of receptor subtype selectivity. researchgate.net For example, in the development of selective α1d-AR antagonists, it was found that the specific placement of fluorine atoms on an associated phenyl ring was crucial for maximizing affinity and selectivity over other receptors like the 5-HT1A and α1a subtypes. acs.org Similarly, the 1,4-benzodioxane scaffold has been incorporated into molecules designed as potent 5-HT1A antagonists. unimi.it

A significant modern application of the 1,4-benzodioxane scaffold is in the development of a novel class of antibacterial agents that target the Filamenting temperature-sensitive mutant Z (FtsZ) protein. mdpi.comnih.gov FtsZ is an essential bacterial cell division protein, making it an attractive target for new antibiotics to combat multidrug-resistant bacteria like MRSA. mdpi.comcsic.es

Researchers have designed a series of potent FtsZ inhibitors that consist of a 2,6-difluorobenzamide (B103285) moiety connected via a linker to a 1,4-benzodioxane ring. mdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that modifications to both the linker and the benzodioxane ring significantly impact antimicrobial potency. For example, lengthening the linker from a methylenoxy to an ethylenoxy group was found to strongly increase antimicrobial activity. nih.gov Furthermore, adding hydrophobic substituents to the benzodioxane scaffold can enhance interactions within a lipophilic pocket of the FtsZ binding site, leading to compounds with very low Minimum Inhibitory Concentrations (MICs). mdpi.comcsic.es Compounds such as FZ95 and FZ100, which incorporate these optimized features, have demonstrated high potency against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus. nih.gov

| Compound | Linker Modification | Benzodioxane Modification | MIC (µg/mL) vs. S. aureus ATCC29213 |

| V | - | Unsubstituted | >128 |

| VI | - | 7-Cyano | 16 |

| VII | - | 7-Trifluoromethyl | 16 |

| 1 | Elongated linker with oxadiazole | 7-Cyano | 2 |

| 4 | - | 7-Naphthyl | 0.5 |

| FZ95 | Ethylenoxy linker | Naphthodioxane ring | 0.25 |

| FZ100 | Ethylenoxy linker | Tetrahydronaphthodioxane | 0.1 |

| Data sourced from studies on benzodioxane-benzamide FtsZ inhibitors. mdpi.comnih.gov |

Derivatives for Focal Adhesion Kinase (FAK) Inhibition Studies

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell signaling pathways controlling cell proliferation, survival, and motility. Its overexpression is linked to various cancers, making it a promising target for anticancer drug development. nih.govresearchgate.net The 1,4-benzodioxane scaffold has been identified as a crucial pharmacophore in the design of potent FAK inhibitors. researchgate.netresearchgate.net

Researchers have synthesized and evaluated numerous 1,4-benzodioxane derivatives for their FAK inhibitory activity. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating the 1,4-benzodioxan moiety were developed as potential FAK inhibitors. nih.gov One of the most potent compounds in this series demonstrated an IC₅₀ value of 10.79 μM against FAK. nih.gov In another study, a series of 1,3,4-oxadiazole (B1194373) derivatives were synthesized, with the most active compound showing a FAK inhibitory IC₅₀ value of 0.78 μM. nih.gov

Further investigations into 2-styryl-5-nitroimidazole derivatives bearing a 1,4-benzodioxan moiety led to the discovery of a compound with significant FAK inhibitory activity (IC₅₀ = 0.45 μM). researchgate.netnih.gov This compound also exhibited potent antiproliferative effects against A549 lung cancer and HeLa cervical cancer cell lines. researchgate.netnih.gov Molecular docking studies suggest that the 1,4-benzodioxan and piperazine (B1678402) moieties are important substructures for developing novel and potent FAK inhibitors. mdpi.com These findings underscore the importance of the 1,4-benzodioxane scaffold in creating targeted FAK inhibitors for cancer therapy research. researchgate.net

| Compound Class | Specific Derivative Example | FAK Inhibitory Activity (IC₅₀) | Reference(s) |

| 1,3,4-Thiadiazole derivatives | Derivative 25 (structure in source) | 10.79 μM | nih.gov |

| 1,3,4-Oxadiazole derivatives | Derivative 26 (structure in source) | 0.78 μM | nih.gov |

| 2-Styryl-5-nitroimidazole derivatives | Compound 3p (structure in source) | 0.45 μM | researchgate.netnih.gov |

| 1,3,4-Oxadiazole-2(3H)-thione with piperazine | Compound 24 (structure in source) | 0.78 μM | mdpi.com |

Occurrence and Isolation of the 1,4-Benzodioxane Scaffold in Natural Products and Biologically Relevant Compounds

The 1,4-benzodioxane framework is a key structural feature in a variety of naturally occurring compounds, most notably in the lignan (B3055560) family of plant secondary metabolites. researchgate.netnih.gov These natural products are typically biosynthesized through the oxidative dimerization of two phenylpropanoid units. unimi.it Lignan-derived 1,4-benzodioxanes exhibit a broad spectrum of biological activities, including antiviral and cytotoxic properties. nih.govnih.gov

Examples of naturally occurring 1,4-benzodioxanes include:

Flavonolignans : Compounds like Silybin (B1146174), isolated from the seeds of the milk thistle plant (Silybum marianum), are formed by the oxidative coupling of a flavonoid with a phenylpropanoid. unimi.itscirp.org Silybin is known for its hepatoprotective effects. scirp.org

Neolignans : This class includes compounds such as the eusiderins, which have been isolated from plants like Eusideroxylon zwageri. acs.org Research on 1,4-benzodioxane neolignans, including various eusiderins, has shown they possess significant antiviral activity, in some cases greater than that of the well-known silybin flavonolignans. nih.govacs.org This suggests that the chromanone moiety found in flavonolignans is not essential for this bioactivity. nih.govacs.org

While the outline suggests Rauvolfia vomitoria as a potential source, this plant is primarily known for its rich content of indole (B1671886) alkaloids, such as reserpine (B192253) and ajmaline. theferns.info The major alkaloid groups isolated from Rauvolfia vomitoria include yohimbine (B192690) derivatives, heteroyohimbines, and sarpagane derivatives. theferns.info Extensive phytochemical analyses of Rauvolfia vomitoria have identified compounds like methenamine (B1676377) and benzofuran (B130515) but have not reported the presence of 1,4-benzodioxane-containing constituents. chemsociety.org.ng Therefore, the 1,4-benzodioxane scaffold is predominantly associated with the lignans (B1203133) found in other plant species.

| Compound Name | Class | Natural Source (Example) | Reference(s) |

| Silybin | Flavonolignan | Silybum marianum | unimi.itscirp.org |

| Eusiderin A | Neolignan | Eusideroxylon zwageri | acs.org |

| Eusiderin B | Neolignan | Plant Kingdom | nih.govacs.org |

| Nitidanin | Neolignan | Plant Kingdom | nih.gov |

| Purpurenol | Lignan | Plant Kingdom | scirp.org |

Utilization as Key Intermediates in Complex Organic Synthesis

The 1,4-benzodioxane nucleus is a fundamental building block in multi-step organic synthesis, serving as a key intermediate for preparing a wide range of target molecules, including pharmaceuticals and materials. chemimpex.comgoogle.com The stability of the benzodioxane ring system, coupled with its capacity for regioselective functionalization, makes it an attractive starting point for constructing complex molecular architectures. researchgate.net

Synthetic routes often begin with catechol derivatives, which are reacted with reagents like epichlorohydrin (B41342) or 1,2-dibromoethane (B42909) to form the 1,4-benzodioxane ring. scirp.orggoogle.com For example, a library of 1,4-benzodioxane-6-carboxylic acid amide analogs was synthesized in six steps starting from commercially available gallic acid. scirp.orgscirp.org

The utility of fluorinated derivatives is particularly notable. Compounds like 6-Chloromethyl-5,8-difluoro-1,4-benzodioxane serve as crucial intermediates. prepchem.com This specific compound can be used to introduce a cyanomethyl group at the 6-position via reaction with sodium cyanide, creating 6-cyanomethyl-5,8-difluoro-1,4-benzodioxane, another versatile precursor for more complex structures. prepchem.com Similarly, 2-Bromomethyl-1,4-benzodioxane is a widely used intermediate due to the reactivity of the bromomethyl group, which allows for various nucleophilic substitution and coupling reactions essential for synthesizing pharmaceutical compounds. chemimpex.com The strategic placement of substituents on the benzodioxane core is critical for directing subsequent reactions and achieving the desired final product with specific biological or material properties. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.